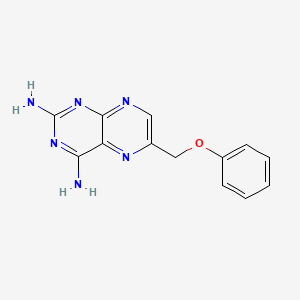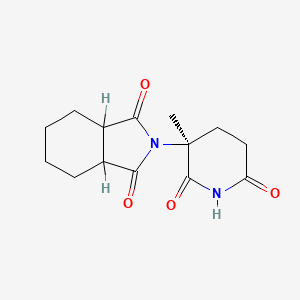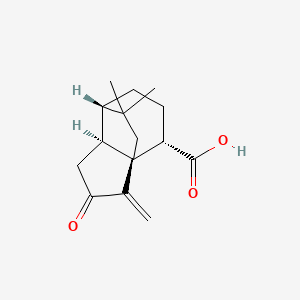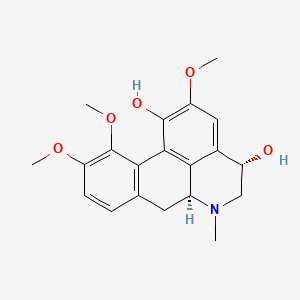![molecular formula C19H29N3O2 B12810231 N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 68610-11-7](/img/structure/B12810231.png)
N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a compound that combines two distinct chemical structures The first part, N’-(2-aminoethyl)ethane-1,2-diamine, is a type of ethylenediamine derivative, while the second part, 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, is a derivative of bisphenol A
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-aminoethyl)ethane-1,2-diamine typically involves the reaction of ethylenediamine with ethylene oxide or ethylene dichloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the acidic by-products .
For the preparation of 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, the process involves the condensation of phenol with acetone in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid
Industrial Production Methods
On an industrial scale, the production of N’-(2-aminoethyl)ethane-1,2-diamine involves the continuous feeding of ethylenediamine and ethylene dichloride into a reactor at elevated temperatures and pressures. The reaction mixture is then neutralized and purified through distillation[3][3].
The industrial production of 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol follows a similar process but on a larger scale, with the use of large reactors and continuous distillation units to separate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-aminoethyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol also undergoes several reactions, such as:
Esterification: It can react with carboxylic acids to form esters.
Etherification: It can react with alkyl halides to form ethers.
Polymerization: It can undergo polymerization to form polycarbonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are often used.
Major Products
Oxidation: Amides, nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives.
Aplicaciones Científicas De Investigación
N’-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of resins, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine involves its ability to form stable complexes with metal ions, which can inhibit enzyme activity. The 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol part of the compound can interact with cellular receptors and enzymes, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediamine: A simpler analog of N’-(2-aminoethyl)ethane-1,2-diamine.
Bisphenol A: A simpler analog of 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is unique due to its combined structure, which allows it to exhibit properties of both ethylenediamine derivatives and bisphenol A derivatives. This dual functionality makes it a versatile compound for various applications.
Propiedades
Número CAS |
68610-11-7 |
|---|---|
Fórmula molecular |
C19H29N3O2 |
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H16O2.C4H13N3/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;5-1-3-7-4-2-6/h3-10,16-17H,1-2H3;7H,1-6H2 |
Clave InChI |
WEWHMSQDYIITBL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(CNCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



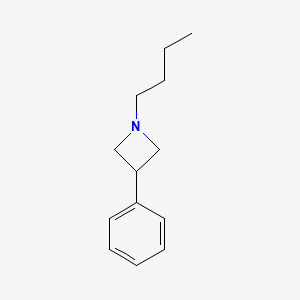
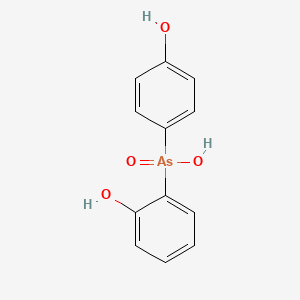


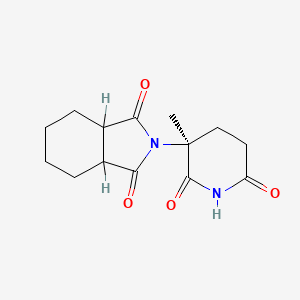


![barium(2+);3-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12810200.png)
